Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine
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Overview
Description
Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl chain ending in an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine typically involves the following steps:
Formation of the trifluoromethyl-phenyl intermediate: This can be achieved through a trifluoromethylation reaction, where a phenyl ring is reacted with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
Attachment of the propyl chain: The intermediate is then subjected to a Friedel-Crafts alkylation reaction with a propyl halide under acidic conditions to form the propyl-substituted phenyl compound.
Introduction of the amine group: Finally, the propyl-substituted phenyl compound undergoes a reductive amination reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Iron powder, hydrochloric acid
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluralin: An agrochemical with a trifluoromethyl group.
Uniqueness
Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine is unique due to its specific combination of a trifluoromethyl group, a phenyl ring, a propyl chain, and an amine group
Properties
CAS No. |
886763-08-2 |
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Molecular Formula |
C11H14F3N |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-15-8-4-6-9-5-2-3-7-10(9)11(12,13)14/h2-3,5,7,15H,4,6,8H2,1H3 |
InChI Key |
WMPARHAXQOCYFB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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